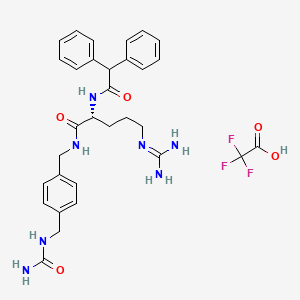

Bibo 3304 trifluoroacetate

Description

Properties

IUPAC Name |

(2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N7O3.C2HF3O2/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23;3-2(4,5)1(6)7/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39);(H,6,7)/t24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMCYYWIBYEOST-GJFSDDNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36F3N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191868-14-1, 217977-06-5 | |

| Record name | N-[(1R)-1-[[[[4-[[(Aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-α-phenylbenzeneacetamide 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191868-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIBO-3304 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191868141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIBO 3457 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217977065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIBO-3304 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O35HK034KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Bibo 3304 trifluoroacetate mechanism of action NPY Y1 receptor

Mechanism of Action & Experimental Application at the NPY Y1 Receptor

Executive Summary

Bibo 3304 trifluoroacetate represents a pivotal tool compound in neuropharmacology and metabolic research. It is a potent, high-affinity, non-peptide antagonist highly selective for the Neuropeptide Y (NPY) Y1 receptor .[1][2][3][4][5] Unlike earlier peptide-based antagonists, Bibo 3304 offers superior bioavailability and stability, allowing for precise interrogation of Y1 receptor signaling in anxiety, vasoconstriction, and metabolic regulation (specifically feeding behavior).

This guide dissects the molecular mechanics of Bibo 3304, delineating its competitive binding profile, its blockade of G-protein signaling, and the rigorous experimental protocols required to validate its activity in vitro.

Molecular Profile & Physicochemical Properties

The trifluoroacetate (TFA) salt form is critical for the compound's utility in aqueous biological buffers.[5] While the free base is lipophilic, the TFA salt enhances solubility, ensuring consistent delivery in cellular assays.

Chemical Identity[1][4][5][6][7]

-

IUPAC Name: (R)-N-[[4-(aminocarbonylaminomethyl)phenyl]methyl]-N2-(diphenylacetyl)-argininamide trifluoroacetate[5][6]

-

Molecular Weight: 757.69 g/mol (Salt form)[5]

-

Solubility: Soluble in DMSO (up to 100 mM) and Ethanol (up to 20 mM).[5]

Stability & Handling

Expert Insight: The guanidine moiety in Bibo 3304 is susceptible to hydrolysis if stored improperly.

-

Storage: Lyophilized powder at -20°C (stable for >1 year).

-

Reconstitution: Reconstitute in anhydrous DMSO. Aliquot immediately to avoid freeze-thaw cycles, which degrade the compound and alter IC₅₀ values.

Pharmacology: Mechanism of Action

Bibo 3304 functions as a competitive orthosteric antagonist .[5] It binds to the transmembrane core of the Y1 receptor, physically occluding the binding site for the endogenous agonist, Neuropeptide Y (NPY).

Receptor Selectivity Profile

The defining feature of Bibo 3304 is its ability to discriminate between Y1 and other NPY receptor subtypes (Y2, Y4, Y5).[2][3][6][7][8][9] This selectivity is crucial for attributing physiological effects specifically to Y1 signaling.[5]

Table 1: Selectivity Profile (Human Receptors)

| Receptor Subtype | Ligand Affinity (Ki / IC₅₀) | Selectivity Ratio (vs Y1) |

| NPY Y1 | 0.38 – 0.72 nM | 1x (Target) |

| NPY Y2 | > 2,600 nM | > 3,600-fold |

| NPY Y4 | > 2,600 nM | > 3,600-fold |

| NPY Y5 | > 2,600 nM | > 3,600-fold |

Signal Transduction Blockade

The NPY Y1 receptor is a Gαi/o-coupled GPCR. Upon activation by NPY, the Gαi subunit inhibits adenylyl cyclase, reducing cAMP, while the Gβγ subunits modulate Calcium (Ca²⁺) and Potassium (K⁺) channels.[5]

Mechanism:

-

Binding: Bibo 3304 occupies the orthosteric pocket.[5]

-

Stabilization: It stabilizes the receptor in an inactive conformation (R).[5]

-

Blockade: This prevents the GDP-GTP exchange on the Gαi subunit.

-

Result: Adenylyl cyclase remains active (basal levels), and intracellular cAMP levels are maintained even in the presence of NPY.

Figure 1: Signal Transduction Blockade. Bibo 3304 competitively inhibits NPY binding, preventing Gi/o-mediated reduction of cAMP and calcium mobilization.

Experimental Protocols: Validation Assays

To validate Bibo 3304 activity, researchers typically employ a Radioligand Binding Assay (to determine affinity/Ki) or a Functional cAMP Assay (to determine potency/IC₅₀).[5]

Protocol: Competitive Radioligand Binding

Objective: Determine the Ki of Bibo 3304 by displacing [¹²⁵I]-PYY or [¹²⁵I]-NPY.[5]

Materials:

-

Membranes: CHO-K1 or SK-N-MC cells stably expressing human NPY Y1.[5]

-

Radioligand: [¹²⁵I]-Peptide YY (2200 Ci/mmol).[5] Concentration: 25 pM.[5]

-

Assay Buffer: 25 mM HEPES (pH 7.4), 2.5 mM CaCl₂, 1 mM MgCl₂, 0.5% BSA (protease free).[5]

Workflow:

-

Preparation: Thaw membrane prep on ice. Homogenize gently.

-

Incubation Setup: In a 96-well plate, add:

-

Equilibrium: Incubate for 90 minutes at 25°C .

-

Termination: Rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).

-

Wash: 3x washes with ice-cold PBS.

-

Quantification: Dry filters and count radioactivity (CPM) via liquid scintillation.

Figure 2: Radioligand Binding Workflow.[5] A standardized process to determine the inhibitory constant (Ki) of Bibo 3304.

Data Analysis: The Cheng-Prusoff Correction

Raw IC₅₀ values from the binding assay must be corrected to obtain the absolute affinity constant (Ki).[5]

[5][10]-

[L]: Concentration of radioligand used (e.g., 0.025 nM).

-

Kd: Dissociation constant of the radioligand (determined via Saturation Binding).[5]

References

-

Wieland, H. A., et al. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents. British Journal of Pharmacology.[3][5][8] Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5311022, BIBO 3304. Retrieved from [Link][5]

-

Gifford Bioscience. Radioligand Binding Assay Protocol. Retrieved from [Link][5]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. BIBO 3304 trifluoroacetate salt ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent and selective tools to investigate neuropeptide Y receptors in the central and peripheral nervous systems: BIB03304 (Y1) and CGP71683A (Y5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Toward Labeled Argininamide-Type NPY Y1 Receptor Antagonists: Identification of a Favorable Propionylation Site in BIBO3304 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

Bibo 3304 selective Neuropeptide Y Y1 antagonist properties

Selective Neuropeptide Y Y1 Receptor Antagonist: Pharmacodynamics & Experimental Protocols

Executive Summary

BIBO 3304 represents a critical tool compound in the study of neuropeptide Y (NPY) signaling, specifically distinguishing the physiological roles of the Y1 receptor subtype from Y2, Y4, and Y5. As a high-affinity, non-peptide antagonist, BIBO 3304 exhibits subnanomolar affinity (

Its utility extends beyond basic receptor characterization; it is pivotal in validating therapeutic targets for obesity, bone homeostasis, and anxiety disorders. This guide synthesizes the compound's molecular profile with rigorous experimental protocols for in vitro validation and in vivo behavioral assays.

Molecular Profile & Pharmacodynamics[3]

BIBO 3304 is an arginine derivative designed to mimic the C-terminal hexapeptide of NPY, the critical binding domain for the Y1 receptor. Unlike peptide analogs, it offers improved stability and selectivity.

2.1 Chemical Properties[2][3][4]

| Property | Specification |

| Chemical Name | (R)-N-[[4-(aminocarbonylaminomethyl)phenyl]methyl]-N2-(diphenylacetyl)-argininamide trifluoroacetate |

| Molecular Formula | |

| Molecular Weight | 757.69 g/mol (salt form) |

| Solubility | DMSO (100 mM), Ethanol (20 mM), Water (Low) |

| Appearance | White to off-white solid |

2.2 Receptor Selectivity Profile

The defining feature of BIBO 3304 is its high selectivity ratio (>2500-fold) for Y1 over other NPY receptor subtypes.[5] This specificity allows researchers to isolate Y1-mediated effects (e.g., vasoconstriction, proliferation) without confounding variables from Y2 (presynaptic inhibition) or Y5 (feeding) activation.

Table 1: Binding Affinity (

| Receptor Subtype | Species | Selectivity Ratio (vs Y1) | |

| NPY Y1 | Human | 0.38 ± 0.06 | 1.0 |

| NPY Y1 | Rat | 0.72 ± 0.42 | 1.0 |

| NPY Y2 | Human | > 1000 | > 2600 |

| NPY Y4 | Human | > 1000 | > 2600 |

| NPY Y5 | Human | > 1000 | > 2600 |

Data Source: Wieland et al., 1998 [1].[2][4][6][7]

Mechanism of Action & Signaling

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the

3.1 Signaling Pathway Diagram

The following diagram illustrates the canonical Y1 signaling cascade and the interception point of BIBO 3304.

Figure 1: Mechanism of Action. BIBO 3304 competitively blocks NPY binding, preventing Gi/o-mediated inhibition of cAMP and Calcium mobilization.

Experimental Methodologies

To ensure reproducibility, the following protocols emphasize critical control points often omitted in standard literature.

4.1 Protocol A: In Vitro Radioligand Binding Assay

Objective: Determine the

Reagents:

-

Radioligand: [

I]-Peptide YY (PYY) or [ -

Buffer: 25 mM HEPES, 2.5 mM

, 1 mM -

Nonspecific Control: 1

M unlabeled NPY.

Workflow:

-

Membrane Prep: Harvest cells, homogenize in ice-cold buffer, and centrifuge at 40,000 x g for 20 min. Resuspend pellet to a protein concentration of 0.2–0.4 mg/mL.

-

Incubation:

-

Mix 50

L membrane suspension + 25 -

Critical Step: Incubate for 90 minutes at room temperature (

). Equilibrium is slower for high-affinity antagonists; insufficient time yields underestimated affinities.

-

-

Termination: Rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce nonspecific binding.

-

Analysis: Measure radioactivity via gamma counter. Calculate

using non-linear regression and convert to

4.2 Protocol B: In Vivo Intra-PVN Microinjection (Feeding Study)

Objective: Assess the orexigenic blockade of BIBO 3304 in fasted rats. Rationale: Systemic administration may not cross the blood-brain barrier (BBB) efficiently enough for acute CNS effects. Direct injection into the Paraventricular Nucleus (PVN) is the gold standard for Y1 feeding assays.

Workflow Diagram:

Figure 2: Workflow for assessing BIBO 3304 effects on feeding behavior via PVN cannulation.

Detailed Steps:

-

Stereotaxic Surgery: Implant a 26-gauge guide cannula targeting the PVN (Coordinates relative to Bregma: AP -1.8 mm, L ±0.4 mm, DV -7.8 mm). Allow 7 days recovery.

-

Preparation: Dissolve BIBO 3304 in artificial cerebrospinal fluid (aCSF). Use BIBO 3457 (inactive enantiomer) as the negative control.[1][3][4][8]

-

Administration:

-

Inject 30

g of BIBO 3304 (in 0.5 -

Leave injector in place for 1 minute post-infusion to prevent backflow.

-

-

Testing:

-

NPY-Induced: Inject NPY (1

g) 10-15 minutes after BIBO 3304. -

Fasting-Induced: Return pre-weighed food pellets immediately after BIBO 3304 injection to 24h-fasted rats.

-

-

Validation: Histological verification of cannula placement is mandatory. Data from "missed" placements must be excluded.

Applications in Drug Development

5.1 Metabolic Syndrome & Obesity

BIBO 3304 has demonstrated that peripheral Y1 receptor antagonism can induce thermogenesis.[9] Yan et al. (2021) showed that blocking peripheral Y1 receptors (using BIBO 3304 which has limited BBB permeability when given peripherally) enhances energy expenditure via UCP1 upregulation in brown adipose tissue [3].

5.2 Bone Anabolism

Y1 receptors on osteoblasts negatively regulate bone formation. Studies indicate that oral or systemic administration of BIBO 3304 significantly increases bone mass in mice, suggesting a potential therapeutic pathway for osteoporosis [4].

5.3 Diabetes (Islet Protection)

In type 2 diabetes models, Y1 receptor expression is upregulated in

References

-

Wieland, H. A., Engel, W., Eberlein, W., Rudolf, K., & Doods, H. N. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents.[3][4] British Journal of Pharmacology, 125(3), 549–555.[2][3][6][7] Link

-

Loh, K., et al. (2017). Inhibition of Y1 receptor signaling improves islet transplant outcome.[2][7] Nature Communications, 8, 490.[2][7] Link

-

Yan, C., et al. (2021). Peripheral-specific Y1 receptor antagonism increases thermogenesis and protects against diet-induced obesity. Nature Communications, 12, 2622. Link

-

Lee, N. J., et al. (2012). Neuropeptide Y Y1 receptor antagonism increases bone mass in mice.[10] Bone, 51(3), 466-475. Link

Sources

- 1. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pardon Our Interruption [opnme.com]

- 5. BIBO 3304 trifluoroacetate | NPY Receptors | Tocris Bioscience [tocris.com]

- 6. caymanchem.com [caymanchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Pardon Our Interruption [opnme.com]

- 9. Peripheral-specific Y1 receptor antagonism increases thermogenesis and protects against diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuropeptide Y Y1 receptor antagonism increases bone mass in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of BIBO 3304 in Metabolic Research

This guide provides a comprehensive technical overview of BIBO 3304, a potent and selective Neuropeptide Y (NPY) Y1 receptor antagonist, for researchers, scientists, and drug development professionals engaged in metabolic research. Herein, we delve into the core mechanism of action, pharmacological profile, and multifaceted biological activities of BIBO 3304, supported by field-proven insights and detailed experimental protocols.

The Neuropeptide Y System: A Critical Regulator of Energy Homeostasis

The Neuropeptide Y (NPY) system is a cornerstone of metabolic regulation, exerting profound control over energy balance. NPY, a 36-amino acid peptide, is abundantly expressed in the central and peripheral nervous systems, including the hypothalamus, a key brain region for energy homeostasis.[1][2] This system comprises NPY and its related peptides, Peptide YY (PYY) and Pancreatic Polypeptide (PP), which interact with a family of G-protein coupled receptors, namely Y1, Y2, Y4, and Y5.

The Y1 receptor subtype is of particular interest in metabolic research due to its significant role in mediating the orexigenic (appetite-stimulating) effects of NPY.[1] Activation of Y1 receptors in the hypothalamus potently stimulates food intake and decreases energy expenditure, contributing to weight gain and fat deposition. Consequently, antagonism of the Y1 receptor presents a compelling therapeutic strategy for the treatment of obesity and related metabolic disorders.

BIBO 3304: A Highly Potent and Selective NPY Y1 Receptor Antagonist

BIBO 3304, chemically known as (R)-N-[[4-(aminocarbonylaminomethyl)phenyl]methyl]-N2-(diphenylacetyl)-argininamide trifluoroacetate, is a non-peptide small molecule that acts as a highly potent and selective antagonist of the NPY Y1 receptor.[3][4] Its development was a significant step forward in dissecting the physiological roles of the Y1 receptor, offering a powerful tool for both in vitro and in vivo investigations.

Pharmacological Profile

A crucial aspect of any pharmacological tool is its specificity. BIBO 3304 exhibits exceptional selectivity for the Y1 receptor, a characteristic that underpins its utility in research.

| Parameter | Human Y1 Receptor | Rat Y1 Receptor | Other NPY Receptors (Y2, Y4, Y5) |

| Affinity (IC50) | 0.38 ± 0.06 nM[3][4] | 0.72 ± 0.42 nM[3][4] | >1000 nM[3][4] |

Unraveling the Metabolic Bioactivities of BIBO 3304

The antagonism of the NPY Y1 receptor by BIBO 3304 triggers a cascade of metabolic effects that collectively contribute to a healthier metabolic phenotype. These effects are mediated through both central and peripheral mechanisms.

Regulation of Appetite and Body Weight

The most prominent and well-documented effect of BIBO 3304 is its ability to curtail food intake. Central administration of BIBO 3304 into the paraventricular nucleus of the hypothalamus significantly inhibits the hyperphagia induced by both exogenous NPY administration and fasting.[3][4] This demonstrates the critical role of Y1 receptor signaling in the central regulation of appetite.

In preclinical models of diet-induced obesity, peripheral administration of BIBO 3304 has been shown to significantly reduce body weight gain.[5][6] Mice treated with BIBO 3304 while on a high-fat diet gained approximately 40% less weight compared to their vehicle-treated counterparts over a seven-week period.[6] This reduction in body weight is primarily attributed to a decrease in fat mass.[5][6]

Enhancement of Energy Expenditure and Thermogenesis

Beyond its effects on appetite, BIBO 3304 actively promotes energy expenditure. This is a crucial aspect of its anti-obesity effects, as it shifts the energy balance towards a net loss. The mechanism underlying this increase in energy expenditure is the activation of thermogenesis in brown adipose tissue (BAT) and the "browning" of white adipose tissue (WAT).[5]

Selective antagonism of peripheral Y1 receptors with BIBO 3304 leads to an upregulation of Uncoupling Protein 1 (UCP1) in BAT.[5] UCP1 is a key protein in thermogenesis, uncoupling mitochondrial respiration from ATP synthesis to dissipate energy as heat. Furthermore, BIBO 3304 promotes the emergence of "beige" or "brite" adipocytes within WAT, a phenomenon known as browning. These beige adipocytes are also rich in UCP1 and contribute to increased energy expenditure.[5]

Improvement of Glucose Homeostasis and Insulin Sensitivity

The metabolic benefits of BIBO 3304 extend to the regulation of glucose metabolism. In preclinical models of type 2 diabetes, such as high-fat diet/streptozotocin-induced and db/db mice, treatment with BIBO 3304 leads to improved glycemic control.[7][8] This is evidenced by significantly lower fed and fasting blood glucose levels.[9]

The improvement in glucose homeostasis is multifaceted. BIBO 3304 enhances insulin action in skeletal muscle, a primary site of glucose disposal.[7][8] Furthermore, peripheral-specific Y1 receptor antagonism improves glucose homeostasis through dynamic changes in Akt activity in BAT.[5]

Protection of Pancreatic β-Cells

A remarkable and therapeutically significant activity of BIBO 3304 is its protective effect on pancreatic β-cells. In human islets from individuals with type 2 diabetes, the expression of both NPY and its Y1 receptor is elevated, and this correlates with reduced insulin secretion.[7] BIBO 3304 has been shown to protect β-cells from dysfunction and death under various diabetogenic conditions.[7][8] By preserving functional β-cell mass, BIBO 3304 addresses a fundamental aspect of type 2 diabetes pathophysiology, highlighting its potential as a disease-modifying agent.[7]

Experimental Protocols for In Vivo Metabolic Studies

To facilitate the integration of BIBO 3304 into your research, we provide the following detailed, field-proven protocols.

Acute Feeding Study in Rodents

This protocol is designed to assess the acute effects of centrally administered BIBO 3304 on food intake.

Materials:

-

BIBO 3304 trifluoroacetate

-

Sterile artificial cerebrospinal fluid (aCSF) or saline

-

Neuropeptide Y (NPY)

-

Stereotaxic apparatus

-

Hamilton syringe

-

Male Wistar or Sprague-Dawley rats (250-300g)

Procedure:

-

Animal Preparation: House rats individually and allow them to acclimate for at least one week. Perform stereotaxic surgery to implant a guide cannula directed at the paraventricular nucleus (PVN) of the hypothalamus. Allow a one-week recovery period.

-

Drug Preparation: Dissolve BIBO 3304 and NPY in aCSF to the desired concentrations. A typical dose for BIBO 3304 is 30 µg, and for NPY is 1 µg.[3][4]

-

Experimental Design: Randomly assign rats to treatment groups (e.g., aCSF + aCSF, aCSF + NPY, BIBO 3304 + NPY).

-

Administration: Gently restrain the rat and inject the designated compound(s) through the implanted cannula into the PVN. The injection volume is typically 0.5-1.0 µL per side, administered over one minute.

-

Data Collection: Immediately after the injection, return the rat to its home cage with pre-weighed food. Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours).

-

Data Analysis: Compare the cumulative food intake between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Chronic Treatment in a Diet-Induced Obesity (DIO) Mouse Model

This protocol evaluates the long-term effects of peripherally administered BIBO 3304 on body weight, body composition, and glucose metabolism in a DIO model.

Materials:

-

BIBO 3304 trifluoroacetate

-

Vehicle (e.g., saline, PBS, or a solution of 0.5% carboxymethylcellulose)

-

High-fat diet (HFD; typically 45-60% kcal from fat)

-

Standard chow diet

-

C57BL/6J mice (a commonly used strain for DIO studies)[10]

-

Metabolic cages for monitoring food and water intake, and energy expenditure

-

Glucometer and glucose test strips

-

Insulin assay kit

Procedure:

-

Induction of Obesity: Wean male C57BL/6J mice onto an HFD at 6 weeks of age. Maintain a control group on a standard chow diet. Monitor body weight weekly. Obesity is typically established after 8-12 weeks on the HFD.

-

Drug Preparation: Prepare a solution of BIBO 3304 in the chosen vehicle. The route of administration can be intraperitoneal (IP) injection, oral gavage, or via osmotic mini-pumps for continuous delivery.

-

Experimental Design: Randomly assign the obese mice to treatment groups (e.g., Vehicle, BIBO 3304 low dose, BIBO 3304 high dose).

-

Treatment: Administer BIBO 3304 or vehicle daily for a specified period (e.g., 4-8 weeks). Monitor body weight and food intake regularly.

-

Metabolic Phenotyping:

-

Body Composition: At the end of the treatment period, measure body composition (fat mass and lean mass) using techniques like DEXA or MRI.

-

Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT to assess glucose metabolism and insulin sensitivity.[11]

-

Energy Expenditure: Acclimate the mice to metabolic cages and measure oxygen consumption (VO2), carbon dioxide production (VCO2), and physical activity to calculate energy expenditure.

-

Tissue Analysis: At the end of the study, collect tissues such as adipose tissue (BAT and WAT), liver, and skeletal muscle for further analysis (e.g., gene expression of UCP1, histological examination).

-

-

Data Analysis: Analyze the longitudinal data (body weight, food intake) using repeated measures ANOVA. Compare endpoint data (body composition, GTT/ITT results, etc.) between groups using ANOVA or t-tests.

Conclusion and Future Directions

BIBO 3304 has proven to be an invaluable pharmacological tool for elucidating the role of the NPY Y1 receptor in metabolic regulation. Its high potency and selectivity have enabled researchers to dissect the intricate pathways governing appetite, energy expenditure, and glucose homeostasis. The multifaceted biological activities of BIBO 3304, from reducing food intake to protecting pancreatic β-cells, underscore the therapeutic potential of Y1 receptor antagonism for obesity and type 2 diabetes.

Future research should continue to explore the downstream signaling pathways activated by BIBO 3304-mediated Y1 receptor blockade in various metabolic tissues. Furthermore, the development of peripherally restricted Y1 antagonists with optimized pharmacokinetic profiles holds great promise for translating these preclinical findings into novel therapies for metabolic diseases.

References

-

Boehringer Ingelheim. (n.d.). NPY1 Receptor Antagonist | opnMe. Retrieved from [Link]

-

opnMe. (n.d.). NPY1R Antagonist I BIBO3304. Retrieved from [Link]

- Loh, K., et al. (2022). Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes. Metabolism, 127, 154950.

- Wieland, H. A., et al. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents. British Journal of Pharmacology, 125(3), 549–555.

- Shi, Y. C., et al. (2021). Peripheral-specific Y1 receptor antagonism increases thermogenesis and protects against diet-induced obesity.

- MDPI. (n.d.). Neuropeptide Y Reduces Social Fear in Male Mice: Involvement of Y1 and Y2 Receptors in the Dorsolateral Septum and Central Amygdala. International Journal of Molecular Sciences, 22(1), 1-18.

-

New Atlas. (2021, May 11). Anti-obesity discovery directly targets energy metabolism in fat cells. Retrieved from [Link]

- Wieland, H. A., et al. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents. British Journal of Pharmacology, 125(3), 549-555.

- Long, H., et al. (2022). Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes. Metabolism, 127, 154950.

- Taylor, B. K., et al. (2009).

- Loh, K., et al. (2022). Neuropeptide Y1 Receptor Antagonism Protects β-cells and Improves Glycemic Control in Type 2 Diabetes. Research Square.

-

Rodent Model and Drug Administration. (n.d.). Retrieved from [Link]

-

Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]

-

Biocytogen. (2024, October 17). Breaking the Diabesity Cycle: Unveiling New Research on Obesity and Diabetes. Retrieved from [Link]

- MDPI. (2024, April 25). Anti-Obesity Therapeutic Targets Studied In Silico and In Vivo: A Systematic Review. International Journal of Molecular Sciences, 25(9), 4705.

- Al-Trad, B., et al. (2024). Protocol for producing a rat model of non-obese prediabetes using a mild hypercaloric diet approach. STAR Protocols, 5(3), 102435.

Sources

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peripheral-specific Y1 receptor antagonism increases thermogenesis and protects against diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. newatlas.com [newatlas.com]

- 7. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Researchers [rodentmda.ch]

- 11. Protocol for producing a rat model of non-obese prediabetes using a mild hypercaloric diet approach - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Technical Guide: Bibo 3304 vs. NPY Y2 Receptor Antagonists

Executive Summary: The Subtype Dichotomy

In the investigation of the Neuropeptide Y (NPY) system, the distinction between Bibo 3304 and NPY Y2 receptor antagonists (such as BIIE 0246) is not merely one of chemical structure, but of fundamental physiological logic.

Bibo 3304 is a high-affinity, selective antagonist of the Y1 receptor (Y1R) .[1][2] It is primarily a tool for blocking the direct post-synaptic effects of NPY, such as vasoconstriction and the initiation of feeding behavior.

NPY Y2 receptor antagonists , conversely, target the Y2 receptor (Y2R) , which functions predominantly as a pre-synaptic autoreceptor. Antagonism here does not block the post-synaptic signal directly; rather, it disinhibits the release of NPY and other neurotransmitters (e.g., glutamate, GABA).

This guide delineates the critical technical differences required for experimental design, ensuring precise interrogation of the NPY signaling axis.

Molecular Pharmacology & Selectivity Profile[1][3]

To utilize these compounds effectively, one must understand their binding kinetics and selectivity ratios. Bibo 3304 is an argininamide derivative, distinct from the non-peptide scaffolds often used for Y2 antagonists.[2]

Comparative Binding Data[4]

The following table summarizes the affinity profiles derived from mammalian cell lines (HEK293/CHO) expressing recombinant human receptors.

| Feature | Bibo 3304 (Y1 Antagonist) | NPY Y2 Antagonists (e.g., BIIE 0246) |

| Primary Target | NPY Y1 Receptor | NPY Y2 Receptor |

| Mechanism | Post-synaptic blockade | Pre-synaptic autoreceptor blockade |

| Affinity ( | ~0.38 nM (Human Y1) | ~15 nM (Rat Y2) |

| Selectivity | >2,600-fold vs. Y2, Y4, Y5 | >500-fold vs. Y1, Y4, Y5 |

| Chemical Class | Argininamide derivative | Non-peptide (often benzazepine-derived) |

| Key Reference | Wieland et al., 1998 [1] | Doods et al., 1999 [2] |

Scientist's Note: When using Bibo 3304, be aware of its enantiomer, Bibo 3457 . It is often used as a negative control in experimental protocols because it is chemically similar but lacks Y1 affinity (

nM). Always run a parallel arm with Bibo 3457 to rule out off-target chemical effects.

Mechanistic Logic: Pre- vs. Post-Synaptic Control

The most critical distinction for experimental design is the spatial localization of the target receptors.

-

Bibo 3304 (Y1 Blockade): The Y1 receptor is typically located post-synaptically . By applying Bibo 3304, you act as a "shield," preventing NPY released from the nerve terminal from activating the downstream effector cell (e.g., smooth muscle contraction or orexigenic neurons in the hypothalamus).

-

Y2 Antagonists (Y2 Blockade): The Y2 receptor is typically located pre-synaptically .[3] NPY (or PYY) binds here to create a negative feedback loop, stopping further release of NPY. By applying a Y2 antagonist, you break the brake , potentially causing a surge in endogenous NPY release.

Visualization of Synaptic Logic

The following diagram illustrates the opposing roles of these antagonists in a synaptic context.

Figure 1: Synaptic logic showing Bibo 3304 blocking post-synaptic signal vs. Y2 antagonists blocking feedback.

Signal Transduction Pathways

Both Y1 and Y2 receptors are G-protein coupled receptors (GPCRs) that couple primarily to

-

Y1 Pathway (Target of Bibo 3304): Activation decreases cAMP and mobilizes intracellular calcium (

). Bibo 3304 prevents this calcium mobilization. -

Y2 Pathway (Target of Y2 Antagonists): Activation inhibits N-type calcium channels (reducing neurotransmitter release). Y2 antagonists restore calcium influx and transmitter release.

Pathway Diagram

Figure 2: Bibo 3304 antagonism prevents the Gi/o-mediated decrease in cAMP and calcium mobilization.

Experimental Protocol: Differential Binding Assay

To validate the presence of Y1 vs. Y2 receptors in a tissue sample using these antagonists, follow this self-validating radioligand binding protocol.

Protocol Overview

Objective: Distinguish Y1 and Y2 receptor populations in rat brain homogenate.

Radioligand:

Step-by-Step Methodology

-

Membrane Preparation:

-

Incubation Setup (96-well plate):

-

Total Binding: Membrane +

I-PYY (25 pM). -

Non-Specific Binding (NSB): Membrane +

I-PYY + 1 -

Y1 Definition Arm: Membrane +

I-PYY + 100 nM Bibo 3304 . -

Y2 Definition Arm: Membrane +

I-PYY + 100 nM BIIE 0246 .

-

-

Equilibrium:

-

Incubate for 60 minutes at 30°C.

-

Note: Y1 receptors internalize rapidly; 30°C is preferred over 37°C to maintain surface stability during assay [3].

-

-

Termination:

-

Rapid filtration through GF/C filters pre-soaked in 0.3% PEI (reduces binding to filter).[5]

-

Wash 3x with ice-cold buffer.

-

-

Data Analysis:

-

Specific Binding = Total - NSB.[5]

-

Y1 Fraction = (Total Binding) - (Binding in presence of Bibo 3304).

-

Y2 Fraction = (Total Binding) - (Binding in presence of BIIE 0246).

-

Physiological Applications

When to choose which antagonist?

| Research Question | Recommended Agent | Rationale |

| "Does NPY drive feeding in this model?" | Bibo 3304 | Feeding is primarily Y1-mediated in the hypothalamus. Bibo 3304 potently inhibits NPY-induced food intake [1].[2][7][8] |

| "Is this anxiety behavior presynaptic?" | Y2 Antagonist | Y2 receptors in the amygdala modulate fear extinction. Blocking Y2 can prevent the anxiolytic effects of NPY acting presynaptically [4]. |

| "I need to block angiogenesis." | Y2 Antagonist | NPY-mediated angiogenesis is largely Y2-dependent. Y1 blockade (Bibo 3304) has less effect here.[2][6][7] |

| "I am studying vasoconstriction." | Bibo 3304 | Sympathetic vasoconstriction is a classic Y1-mediated response. |

References

-

Wieland, H. A., et al. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents. British Journal of Pharmacology.[2][8]

-

Doods, H., et al. (1999). BIIE0246: A selective and high affinity neuropeptide Y Y2 receptor antagonist. European Journal of Pharmacology.

-

Parker, S. L., et al. (2001). Neuropeptide Y Y2 receptor in health and disease. British Journal of Pharmacology.[2][8]

-

Toth, I., et al. (2022). Neuropeptide Y Reduces Social Fear in Male Mice: Involvement of Y1 and Y2 Receptors. Biomolecules.[1][2][11][3][12][7][13][14]

Sources

- 1. Toward Labeled Argininamide-Type NPY Y1 Receptor Antagonists: Identification of a Favorable Propionylation Site in BIBO3304 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pardon Our Interruption [opnme.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Neuropeptide Y Reduces Social Fear in Male Mice: Involvement of Y1 and Y2 Receptors in the Dorsolateral Septum and Central Amygdala [mdpi.com]

- 7. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. Pardon Our Interruption [opnme.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Receptor-specific recognition of NPY peptides revealed by structures of NPY receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuropeptide Y Y2 Receptors in Acute and Chronic Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Role of BIBO 3304 in Regulating Food Intake and Energy Homeostasis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate regulation of energy homeostasis is a critical area of research, with the Neuropeptide Y (NPY) system serving as a pivotal component. This guide provides a comprehensive technical overview of BIBO 3304, a potent and highly selective non-peptide antagonist of the NPY Y1 receptor. We delve into its molecular characteristics, mechanism of action, and its profound effects on food intake and energy balance. This document serves as a resource for designing, executing, and interpreting studies utilizing BIBO 3304, complete with detailed experimental protocols and data interpretation guidelines.

Introduction: The Neuropeptide Y System and the Quest for Therapeutic Targets

The maintenance of energy homeostasis is a complex physiological process governed by a network of central and peripheral signals.[1] Among these, Neuropeptide Y (NPY), a 36-amino acid neurotransmitter, is one of the most potent orexigenic (appetite-stimulating) peptides identified in the central nervous system.[1][2] Primarily synthesized in the arcuate nucleus of the hypothalamus, NPY's influence on energy balance is profound, with elevated levels leading to hyperphagia, decreased energy expenditure, and ultimately, obesity.[1]

NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), with the Y1 receptor subtype being a key mediator of its orexigenic actions.[3] The critical role of the NPY-Y1 receptor axis in appetite control has made it a prime target for the development of antagonists aimed at curbing excessive food intake and managing obesity. BIBO 3304 has emerged as an indispensable pharmacological tool in this endeavor, allowing for the precise dissection of the Y1 receptor's role in health and disease.[2] This guide will explore the multifaceted role of BIBO 3304 in the intricate dance of energy regulation.

BIBO 3304: A High-Affinity, Selective NPY Y1 Receptor Antagonist

BIBO 3304, chemically known as (R)-N-[[4-(aminocarbonylaminomethyl)phenyl]methyl]-N2-(diphenylacetyl)-argininamide trifluoroacetate, is a non-peptide small molecule that has distinguished itself through its sub-nanomolar affinity and remarkable selectivity for the NPY Y1 receptor.[4][5] This high degree of selectivity is crucial for elucidating the specific functions of the Y1 receptor subtype without the confounding effects of interacting with other NPY receptors (Y2, Y4, Y5).[6][7]

Quantitative Profile of BIBO 3304

The efficacy and selectivity of a pharmacological agent are best understood through its quantitative characteristics. The following table summarizes the key in vitro binding affinities of BIBO 3304.

| Receptor Subtype | Species | IC50 (nM) | Fold Selectivity vs. Y1 | Reference |

| Y1 | Human | 0.38 ± 0.06 | - | [4][5] |

| Y1 | Rat | 0.72 ± 0.42 | - | [4][5] |

| Y2 | Human | >1000 | >2600 | [4][5][6][7] |

| Y4 | Human | >1000 | >2600 | [4][5][6][7] |

| Y5 | Human | >1000 | >2600 | [4][5][6][7] |

Table 1: In Vitro Receptor Binding Profile of BIBO 3304. The data clearly demonstrates the sub-nanomolar affinity of BIBO 3304 for the human and rat Y1 receptors, with significantly lower affinity for other NPY receptor subtypes.

Mechanism of Action: Competitive Antagonism of the NPY Y1 Receptor

The NPY Y1 receptor is a canonical G protein-coupled receptor that, upon binding NPY, couples to inhibitory G proteins (Gi/o).[8] This interaction initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and modulation of calcium channels. The structural basis of NPY binding to the Y1 receptor involves interactions with both the N- and C-terminal regions of the peptide.[8][9]

BIBO 3304 functions as a competitive antagonist, binding to the Y1 receptor at the same site as NPY, thereby preventing the endogenous ligand from activating the receptor and initiating its downstream signaling. This blockade of NPY-mediated signaling is the fundamental mechanism through which BIBO 3304 exerts its physiological effects.

Caption: NPY Y1 receptor signaling and the antagonistic action of BIBO 3304.

In Vivo Efficacy: Attenuation of Food Intake and Impact on Energy Homeostasis

The true utility of BIBO 3304 as a research tool is demonstrated by its potent effects in vivo. Central administration of BIBO 3304 has been consistently shown to inhibit both NPY-induced and fasting-induced feeding in rodent models.[2][6][7][10] This provides strong evidence for the central role of the Y1 receptor in mediating the orexigenic drive.

Summary of In Vivo Studies on Food Intake

| Animal Model | Administration Route | BIBO 3304 Dose | Effect on Food Intake | Reference |

| Rat | Intracerebroventricular | 60 µg | Partially inhibited orexin-A-induced feeding | [11] |

| Rat | Paraventricular Nucleus | 30 µg | Inhibited NPY-induced and fasting-induced hyperphagia | [4][5] |

Table 2: Representative In Vivo Effects of BIBO 3304 on Food Intake. These studies highlight the ability of BIBO 3304 to reduce food intake under various orexigenic stimuli.

Beyond its effects on food intake, recent research has unveiled a role for peripheral Y1 receptor antagonism in regulating energy expenditure.[12] Selective peripheral administration of BIBO 3304 has been shown to increase thermogenesis in brown adipose tissue (BAT) and promote the browning of white adipose tissue.[12] This suggests that BIBO 3304 can influence both the "energy in" and "energy out" sides of the energy balance equation, making it a valuable tool for studying overall energy homeostasis. Furthermore, inhibition of the Y1 receptor by BIBO 3304 has been demonstrated to improve glycemic control in mouse models of type 2 diabetes.[13]

Experimental Protocols for the Investigation of BIBO 3304

To ensure the reproducibility and validity of research involving BIBO 3304, standardized and well-documented protocols are essential. The following sections provide detailed methodologies for key in vitro and in vivo assays.

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity of BIBO 3304 for the NPY Y1 receptor in a competitive binding format.

Objective: To calculate the IC50 and Ki of BIBO 3304 for the NPY Y1 receptor.

Materials:

-

Cell membranes expressing the human or rat NPY Y1 receptor.

-

Radioligand (e.g., [125I]-PYY).

-

BIBO 3304.

-

Assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 2 g/L BSA, pH 7.4).

-

96-well microplates.

-

Scintillation counter or gamma counter.

Procedure:

-

Compound Dilution: Prepare a serial dilution of BIBO 3304 in assay buffer. The concentration range should span several orders of magnitude around the expected IC50.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

BIBO 3304 at various concentrations (for competition curve) or buffer (for total binding).

-

A high concentration of a non-radiolabeled NPY agonist (for non-specific binding).

-

Radioligand at a concentration near its Kd.

-

Cell membranes.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity on the filters using a scintillation or gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the BIBO 3304 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can be calculated using the Cheng-Prusoff equation.

In Vivo Food Intake Study in Rodents

This protocol outlines a method for assessing the effect of centrally administered BIBO 3304 on food intake in rats or mice.

Objective: To determine if BIBO 3304 can reduce food intake in response to an orexigenic stimulus (e.g., fasting or NPY administration).

Materials:

-

Adult male rats or mice.

-

Stereotaxic apparatus for cannulation.

-

BIBO 3304 dissolved in a suitable vehicle (e.g., artificial cerebrospinal fluid).

-

NPY (if used as the orexigenic stimulus).

-

Metabolic cages for individual housing and food intake measurement.

-

Standard rodent chow.

Procedure:

-

Animal Preparation: Surgically implant a guide cannula into the lateral ventricle or a specific hypothalamic nucleus (e.g., paraventricular nucleus) of the animals. Allow for a recovery period of at least one week.

-

Habituation: Acclimatize the animals to the experimental conditions, including handling, injection procedures (with vehicle), and the metabolic cages.

-

Experimental Design:

-

Drug Administration: Administer BIBO 3304 or vehicle centrally at a predetermined time before the presentation of food. If co-administering with NPY, BIBO 3304 is typically given shortly before the NPY injection.

-

Food Intake Measurement: Provide a pre-weighed amount of food and measure the cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours).

-

Data Analysis: Compare the food intake between the vehicle-treated and BIBO 3304-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Caption: A typical workflow for an in vivo food intake study using BIBO 3304.

Conclusion and Future Directions

BIBO 3304 has proven to be an invaluable tool for dissecting the intricate role of the NPY Y1 receptor in the regulation of food intake and energy homeostasis. Its high affinity and selectivity have allowed researchers to confidently attribute observed effects to the specific blockade of Y1 receptor signaling. The consistent demonstration of its ability to reduce food intake in various preclinical models underscores the potential of Y1 receptor antagonism as a therapeutic strategy for obesity and related metabolic disorders.

Future research should continue to explore the peripheral effects of Y1 receptor antagonism on energy expenditure and glucose metabolism. The development of orally bioavailable and peripherally restricted Y1 antagonists, inspired by the pharmacological profile of BIBO 3304, holds significant promise for the development of novel anti-obesity therapeutics with an improved safety profile.

References

-

opnMe, Boehringer Ingelheim. NPY1R Antagonist I BIBO3304. [Link]

-

opnMe, Boehringer Ingelheim. NPY1 Receptor Antagonist. [Link]

-

Wieland, H. A., Engel, W., Eberlein, W., Rudolf, K., & Doods, H. N. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents. British Journal of Pharmacology, 125(3), 549–555. [Link]

-

Herzog, H. (2003). Neuropeptide Y and energy homeostasis: insights from Y receptor knockout models. European Journal of Pharmacology, 480(1-3), 21–29. [Link]

-

Ipsen, D. H., et al. (2021). Peripheral-specific Y1 receptor antagonism increases thermogenesis and protects against diet-induced obesity. Molecular Metabolism, 48, 101201. [Link]

-

Wieland, H. A., Engel, W., Eberlein, W., Rudolf, K., & Doods, H. N. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents. British Journal of Pharmacology, 125(3), 549–555. [Link]

-

Keller, M., et al. (2015). Toward Labeled Argininamide-Type NPY Y1 Receptor Antagonists: Identification of a Favorable Propionylation Site in BIBO3304. Archiv der Pharmazie, 348(11), 773–783. [Link]

-

Park, J., et al. (2022). Structural basis of neuropeptide Y signaling through Y1 receptor. Nature Communications, 13(1), 841. [Link]

-

Park, J., et al. (2022). Structural basis of neuropeptide Y signaling through Y1 receptor. Semantic Scholar. [Link]

-

Zbukvic, I., et al. (2021). Neuropeptide Y Reduces Social Fear in Male Mice: Involvement of Y1 and Y2 Receptors in the Dorsolateral Septum and Central Amygdala. International Journal of Molecular Sciences, 22(21), 11843. [Link]

-

Long, M., et al. (2020). Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes. The Journal of Clinical Investigation, 130(7), 3693–3707. [Link]

-

Yamanaka, A., et al. (2000). Orexin-induced food intake involves neuropeptide Y pathway. Brain Research, 859(2), 404–409. [Link]

-

Zhang, X., et al. (2024). Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors. The FASEB Journal, 38(6), e23594. [Link]

-

Koks, S., et al. (2023). Intranasal neuropeptide Y1 receptor antagonism improves motor deficits in symptomatic SOD1 ALS mice. Annals of Clinical and Translational Neurology, 10(9), 1541–1557. [Link]

-

Wikipedia. Neuropeptide Y receptor Y1. [Link]

-

de la Torre, C., et al. (2022). Development of Neuropeptide Y and Cell-Penetrating Peptide MAP Adsorbed onto Lipid Nanoparticle Surface. Pharmaceutics, 14(5), 918. [Link]

-

Park, J., et al. (2022). Structural basis of neuropeptide Y signaling through Y1 receptor. ResearchGate. [Link]

-

Zernia, S., et al. (2022). Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools. Journal of Medicinal Chemistry, 65(15), 10344–10357. [Link]

-

Glucagon.com. GLP-1 and food intake. [Link]

-

Skibicka, K. P. (2015). CENTRAL ACTIONS OF GLUCAGON-LIKE PEPTIDE-1 ON FOOD INTAKE AND REWARD. Gupea. [Link]

-

NIH Molecular Libraries Program. (2009). Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines. Probe Reports from the NIH Molecular Libraries Program. [Link]

-

NIH Molecular Libraries Program. (2009). Probe Report for NPY-Y2 Receptor Antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]

Sources

- 1. Neuropeptide Y and energy homeostasis: insights from Y receptor knockout models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pardon Our Interruption [opnme.com]

- 3. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BIBO 3304 trifluoroacetate | NPY Receptors | Tocris Bioscience [tocris.com]

- 7. rndsystems.com [rndsystems.com]

- 8. Structural basis of neuropeptide Y signaling through Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Pardon Our Interruption [opnme.com]

- 11. Orexin-induced food intake involves neuropeptide Y pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peripheral-specific Y1 receptor antagonism increases thermogenesis and protects against diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Receptor-Ligand Binding Affinity: A Comparative Analysis of NPY Y1 and CGRP Receptor Antagonists

This guide provides a detailed exploration of determining and interpreting the binding affinity of receptor antagonists, focusing on two distinct G-protein coupled receptor (GPCR) systems of significant therapeutic interest: the Neuropeptide Y (NPY) Y1 receptor and the Calcitonin Gene-Related Peptide (CGRP) receptor. While the initial query centered on BIBO 3304 trifluoroacetate in the context of CGRP receptors, this document clarifies its established role as a potent and selective NPY Y1 receptor antagonist and presents its binding affinity data accordingly. To address the interest in CGRP receptor antagonists, a comparative analysis of well-characterized antagonists for this system, telcagepant and α-CGRP (8-37), is also provided.

This technical guide is designed for researchers, scientists, and drug development professionals, offering not only quantitative data but also a deeper understanding of the experimental methodologies and the underlying biological signaling pathways.

Section 1: Understanding the Target - BIBO 3304 Trifluoroacetate as a Selective NPY Y1 Receptor Antagonist

BIBO 3304 trifluoroacetate is a well-established and highly potent nonpeptide antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1][2][3] The NPY system is implicated in a variety of physiological processes, including the regulation of food intake and blood pressure.[1][2] BIBO 3304 exhibits subnanomolar affinity for both human and rat NPY Y1 receptors, demonstrating high selectivity over other NPY receptor subtypes such as Y2, Y4, and Y5.[3]

Binding Affinity of BIBO 3304 Trifluoroacetate for NPY Y1 Receptors

The binding affinity of a ligand for its receptor is a critical parameter in drug discovery, often expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor. A lower IC50 value indicates a higher binding affinity.

| Compound | Receptor | Species | IC50 (nM) |

| BIBO 3304 | NPY Y1 | Human | 0.38 |

| BIBO 3304 | NPY Y1 | Rat | 0.72 |

Table 1: Comparative Binding Affinity (IC50) of BIBO 3304 for Human and Rat NPY Y1 Receptors.

The NPY Y1 Receptor Signaling Pathway

The NPY Y1 receptor is a member of the rhodopsin-like GPCR family.[4] Upon binding of its endogenous ligand, NPY, the receptor primarily couples to Gαi/o proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[5] Downstream effects of this pathway include modulation of intracellular calcium levels and activation of the ERK1/2 pathway, influencing cellular processes like proliferation and differentiation.[6]

Figure 1: Simplified signaling pathway of the NPY Y1 receptor.

Section 2: A Comparative Look at CGRP Receptor Antagonists

To provide a relevant context for the user's interest in Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, this section details the binding affinities of two well-characterized examples: the small molecule antagonist telcagepant and the peptide antagonist α-CGRP (8-37). The CGRP receptor is a key player in the pathophysiology of migraine.[7]

Binding Affinity of CGRP Receptor Antagonists

| Compound | Receptor | Species | Ki (nM) | IC50 (nM) |

| Telcagepant | CGRP | Human | 0.77 | 2.2 |

| α-CGRP (8-37) | CGRP | Human | - | ~1-10 |

| α-CGRP (8-37) | CGRP | Rat | - | ~1 |

Table 2: Comparative Binding Affinities (Ki and IC50) of Telcagepant and α-CGRP (8-37) for Human and Rat CGRP Receptors. Note: Ki is the inhibition constant and provides a more direct measure of affinity than IC50.

The CGRP Receptor Signaling Pathway

The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[8][9] Upon binding of CGRP, the receptor predominantly couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[9][10] This signaling cascade is crucial in mediating the vasodilatory and pro-inflammatory effects of CGRP.[9]

Figure 2: Simplified signaling pathway of the CGRP receptor.

Section 3: Experimental Protocol - Radioligand Competition Binding Assay

The determination of IC50 values for receptor antagonists is routinely performed using a radioligand competition binding assay. This technique measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the target receptor.[11][12][13]

Principle of the Assay

The assay relies on the principle of competitive binding. A constant concentration of a high-affinity radioligand is incubated with a source of the target receptor (e.g., cell membranes expressing the receptor) in the presence of increasing concentrations of the unlabeled test compound (the competitor). As the concentration of the unlabeled competitor increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity bound to the membranes.

Step-by-Step Methodology

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the receptor of interest (e.g., HEK293 cells expressing human NPY Y1 or CGRP receptors).

-

Harvest the cells and homogenize them in a suitable buffer to lyse the cells and release the membranes.

-

Centrifuge the homogenate to pellet the membranes, which contain the receptors.

-

Wash the membrane pellet to remove cytosolic components and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the following components to each well:

-

Assay buffer.

-

A fixed concentration of radioligand (e.g., [¹²⁵I]-PYY for NPY Y1 receptors or [¹²⁵I]-CGRP for CGRP receptors), typically at a concentration close to its Kd value.

-

Increasing concentrations of the unlabeled test compound (e.g., BIBO 3304 or telcagepant).

-

A constant amount of the prepared cell membranes.

-

-

Include control wells for:

-

Total binding: Contains all components except the unlabeled competitor.

-

Non-specific binding: Contains all components plus a high concentration of a known, potent unlabeled ligand to saturate all specific binding sites.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding reaction to reach equilibrium. The incubation time will depend on the association and dissociation rates of the radioligand.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with the bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Detection and Data Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

Figure 3: Workflow of a radioligand competition binding assay.

Section 4: Conclusion

This technical guide has provided a comprehensive overview of determining the binding affinity of receptor antagonists, using BIBO 3304 for the NPY Y1 receptor and telcagepant and α-CGRP (8-37) for the CGRP receptor as illustrative examples. The provided IC50 and Ki values, detailed experimental protocols, and signaling pathway diagrams offer a robust framework for researchers in the field of drug discovery. A thorough understanding of these concepts and methodologies is paramount for the successful identification and characterization of novel therapeutic agents targeting GPCRs.

References

-

BIBO3304 is a potent and selective NPY receptor Y1 antagonist. opnMe, Boehringer Ingelheim. [Link]

-

NPY1R Antagonist I BIBO3304. opnMe. [Link]

- Wieland, H. A., et al. (1998). Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents. British Journal of Pharmacology, 125(3), 549–555.

-

The Anti-Calcitonin Gene-Related Peptide (Anti-CGRP) Antibody Fremanezumab Reduces Trigeminal Neurons Immunoreactive to CGRP and CGRP Receptor Components in Rats. MDPI. [Link]

- Beck-Sickinger, A. G., et al. (2015). Toward Labeled Argininamide-Type NPY Y1 Receptor Antagonists: Identification of a Favorable Propionylation Site in BIBO3304. Archiv der Pharmazie, 348(11), 798–806.

- Gao, Y., et al. (2020). Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes.

- NPY Signalling Pathway in Bone Homeostasis: Y1 Receptor as a Potential Drug Target. Current Pharmaceutical Design, 15(31), 3585-3597.

- Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant. Biochemistry, 53(40), 6331–6342.

- Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors. Molecular Cell, 84(12), 2263-2276.e6.

- Hughes, S. R., & Brain, S. D. (1991). A calcitonin gene-related peptide (CGRP) antagonist (CGRP8-37) inhibits microvascular responses induced by CGRP and capsaicin in skin. British Journal of Pharmacology, 104(3), 738–742.

- CGRP Receptor Signalling Pathways. Handbook of Experimental Pharmacology, 234, 43–62.

- Moore, E. L., & Salvatore, C. A. (2012). ACS Chemical Neuroscience Molecule Spotlight on Telcagepant (MK-0974). ACS Chemical Neuroscience, 3(7), 486–487.

-

GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

-

Neuropeptide Y. Wikipedia. [Link]

- Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243–259.

-

GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [Link]

-

Role of CGRP Signaling in Migraine Pathophysiology. American Journal of Managed Care. [Link]

-

Signalling pathways downstream of neuropeptide Y (NPY) receptor activation. ResearchGate. [Link]

- CGRP and the Calcitonin Receptor are Co-Expressed in Mouse, Rat and Human Trigeminal Ganglia Neurons. Frontiers in Neuroscience, 14, 581.

-

Intracellular signalling pathway of CGRP. This diagram explains the... ResearchGate. [Link]

- Aiyar, N., et al. (2001). Pharmacology of SB-273779, a Nonpeptide Calcitonin Gene- Related Peptide 1 Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics, 296(3), 754–760.

- A Promising Therapeutic Target for Metabolic Diseases: Neuropeptide Y Receptors in Humans. Cellular Physiology and Biochemistry, 44(2), 653–672.

- Hostetler, E. D., et al. (2013). In vivo quantification of calcitonin gene-related peptide receptor occupancy by telcagepant in rhesus monkey and human brain using the positron emission tomography tracer [11C]MK-4232. The Journal of Pharmacology and Experimental Therapeutics, 347(2), 478–486.

-

Calcitonin gene-related peptide. Wikipedia. [Link]

- Stoddart, L. A., et al. (2015). Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding. British Journal of Pharmacology, 172(11), 2745–2760.

-

What is the mechanism of Calcitonin Gene-Related Peptide (CGRP) receptors?. Dr.Oracle. [Link]

Sources

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. Subtype selectivity of the novel nonpeptide neuropeptide Y Y1 receptor antagonist BIBO 3304 and its effect on feeding in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. researchgate.net [researchgate.net]

- 6. Neuropeptide Y - Wikipedia [en.wikipedia.org]

- 7. scienceofmigraine.com [scienceofmigraine.com]

- 8. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]

- 9. droracle.ai [droracle.ai]

- 10. researchgate.net [researchgate.net]

- 11. multispaninc.com [multispaninc.com]

- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Application Note & Protocol: Solubilization of BIBO 3304 Trifluoroacetate for In Vivo Injection

Introduction: The Challenge and Objective

BIBO 3304 is a potent and highly selective nonpeptide antagonist of the Neuropeptide Y (NPY) Y1 receptor, demonstrating subnanomolar affinity for both human and rat receptors.[1][2] Its utility in preclinical research is significant, particularly in studies investigating feeding behavior, anxiety, and other physiological processes mediated by the NPY system.[3][4][5] A primary obstacle for researchers utilizing BIBO 3304 trifluoroacetate in animal models is its poor aqueous solubility. Direct dissolution in aqueous buffers like saline or phosphate-buffered saline (PBS) is not feasible and will result in suspension or precipitation, leading to inaccurate dosing and potential toxicity.

This document provides a comprehensive guide and validated protocols for the effective solubilization of BIBO 3304 trifluoroacetate to create a stable, clear solution suitable for systemic in vivo administration. The methodologies described herein are based on established principles of pharmaceutical formulation for poorly soluble compounds, ensuring scientific integrity and reproducibility.

Physicochemical Profile of BIBO 3304 Trifluoroacetate

A thorough understanding of the compound's properties is fundamental to developing a successful formulation strategy. Key characteristics are summarized below.

| Property | Value | Source(s) |

| Full Chemical Name | (R)-N-[[4-(aminocarbonylaminomethyl)-phenyl]methyl]-N2-(diphenylacetyl)-argininamide di-trifluoroacetate | [1][6] |

| Molecular Formula | C₂₉H₃₅N₇O₃ · 2CF₃CO₂H | [6] |

| Molecular Weight | 757.69 g/mol | [6] |

| Appearance | Solid | [7] |

| Storage | Store at +4°C or -20°C as specified by the supplier. | [6][8] |

| Solubility | • DMSO: Soluble up to 100 mM (~75.8 mg/mL) • Ethanol: Soluble up to 20 mM (~15.2 mg/mL) • Water: Insoluble | [6][8] |

Rationale for Vehicle Selection: A Multi-Component Co-Solvent System

Given its hydrophobicity, a multi-component co-solvent system is the most reliable approach to formulate BIBO 3304 trifluoroacetate for injection. This strategy involves dissolving the compound in a minimal amount of a strong organic solvent and then serially diluting it with other excipients that maintain solubility and ensure biocompatibility. The recommended vehicle consists of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and a final aqueous component (e.g., Saline).

-

Dimethyl Sulfoxide (DMSO): A powerful, water-miscible organic solvent essential for the initial dissolution of the compound.[9] Its use in in vivo studies must be carefully managed due to potential toxicity. For intraperitoneal (IP) injections in rodents, the final concentration of DMSO should ideally be kept below 5%, and not exceed 10%, to avoid inflammatory responses and other confounding effects.[10][11][12]

-

Polyethylene Glycol 300 (PEG300): A water-miscible co-solvent that helps to keep the drug in solution as the formulation is diluted with the aqueous phase. It is a commonly used and well-tolerated excipient in parenteral formulations.[9][13]

-

Tween 80 (Polysorbate 80): A non-ionic surfactant and emulsifier.[14] Its primary role is to increase the stability of the solution by forming micelles around the drug molecules, preventing them from precipitating when the aqueous component is added.[14]

-

Saline or PBS: The final diluent, used to bring the formulation to the desired volume and concentration. Its purpose is to ensure the final injection solution is isotonic with physiological fluids, minimizing irritation at the injection site.

Caption: Decision workflow for formulating BIBO 3304.

Recommended Protocol for Solubilization

This protocol is adapted from validated methods provided by leading biochemical suppliers and is designed to prepare a clear, injectable solution of BIBO 3304 trifluoroacetate.[8][15]

4.1 Materials Required

-

BIBO 3304 trifluoroacetate powder

-

Anhydrous DMSO (Biotechnology grade or higher)

-

PEG300

-

Tween 80

-

Sterile Saline (0.9% NaCl) or PBS, pH 7.4

-

Sterile microcentrifuge tubes or glass vials

-

Calibrated pipettes

-

Vortex mixer

-

Sterile syringe filter (0.22 µm pore size)

4.2 Step-by-Step Procedure

The order of addition is critical to prevent precipitation. This protocol describes the preparation of a final solution containing 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline .

Caption: Step-by-step workflow for preparing the injection solution.

-

Calculate Required Amounts: Determine the total volume and final concentration of the dosing solution needed for your experiment.

-

Prepare Stock in DMSO: First, dissolve the BIBO 3304 trifluoroacetate powder in DMSO. For example, to make a 2 mg/mL final solution, you could prepare a 40 mg/mL stock in DMSO.

-

Add PEG300: To the DMSO solution, add the required volume of PEG300. Vortex thoroughly until the solution is homogeneous and clear.

-

Add Tween 80: Add the required volume of Tween 80 to the DMSO/PEG300 mixture. Vortex again until the solution is clear and uniform.

-

Add Aqueous Phase: This is the most critical step. Add the sterile saline or PBS to the organic mixture very slowly, drop-by-drop, while vortexing gently . Rapid addition of the aqueous phase will cause the compound to precipitate.

-

Final Inspection and Filtration: Visually inspect the final solution to ensure it is completely clear with no particulates. Before injection, sterilize the solution by passing it through a 0.22 µm syringe filter.

4.3 Example Calculation: Preparing 1 mL of a 2 mg/mL Solution

-

Target: 1 mL of 2 mg/mL BIBO 3304 solution.

-

Total Drug Needed: 2 mg.

-

Vehicle Composition: 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline.

-

Add 50 µL of DMSO to 2 mg of BIBO 3304 powder and vortex until fully dissolved.

-

Add 300 µL of PEG300 . Vortex to mix.

-

Add 50 µL of Tween 80 . Vortex to mix.

-

Slowly add 600 µL of Saline while vortexing.

-

The final volume will be 1 mL with a concentration of 2 mg/mL.

-

Alternative Solubilization Strategy: Cyclodextrins

For certain applications, or if adverse reactions to the co-solvent vehicle are observed, cyclodextrins offer an alternative solubilization method.[16] Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic drug molecules, effectively shielding them and increasing their aqueous solubility.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations.

5.1 General Protocol using HP-β-CD

-

Prepare a solution of HP-β-CD in sterile water or saline (e.g., 20-40% w/v).

-

Slowly add the BIBO 3304 trifluoroacetate powder to the HP-β-CD solution while stirring or sonicating.

-

Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate complex formation.

-

Sterile filter the solution through a 0.22 µm filter to remove any undissolved compound.

-

Note: The maximum achievable concentration with this method must be determined empirically.

Best Practices for In Vivo Administration

-

Vehicle Control Group: It is imperative to include a control group of animals that receives the vehicle solution without the active compound. This accounts for any physiological effects caused by the solvent mixture itself.

-

Fresh Preparation: Dosing solutions should be prepared fresh on the day of use. While a stock in pure DMSO may be stable for longer when stored properly, the final aqueous formulation is susceptible to degradation and precipitation over time.[8]

-

Injection Volume: The volume of the injection should be appropriate for the size and species of the animal. For mice, intraperitoneal (IP) or subcutaneous (SC) injection volumes are typically in the range of 5-10 mL/kg body weight.[19]

-

Visual Inspection: Always visually inspect the solution for any signs of precipitation immediately before drawing it into the syringe.

References

-

opnMe by Boehringer Ingelheim. (n.d.). NPY1 Receptor Antagonist | opnMe. Retrieved from [Link]

-